molecular formula C11H12ClN3 B1463855 4-chloro-N-(propan-2-yl)phthalazin-1-amine CAS No. 1251255-52-3

4-chloro-N-(propan-2-yl)phthalazin-1-amine

Cat. No.: B1463855
CAS No.: 1251255-52-3
M. Wt: 221.68 g/mol
InChI Key: ZEAOZIKTKCDDTN-UHFFFAOYSA-N
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Description

4-chloro-N-(propan-2-yl)phthalazin-1-amine is a chemical compound that belongs to the phthalazine family. It is a white crystalline solid used in various fields such as medical research, environmental research, and industrial research. Phthalazines, as an important class of bicyclic N-heterocycles, have attracted significant attention due to their valuable biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(propan-2-yl)phthalazin-1-amine typically involves the reaction of phthalazinone derivatives with appropriate reagents. For example, phthalazin-1-one derivatives can react with diversified carbon nucleophiles such as ethyl bromoacetate and benzoyl chloride under anhydrous conditions to afford the corresponding N-alkyl derivatives . The synthetic reactions can be carried out under both conventional and ultrasonic irradiation conditions, with sonication often improving synthetic rates and yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(propan-2-yl)phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce various N-substituted phthalazin-1-amine derivatives .

Scientific Research Applications

4-chloro-N-(propan-2-yl)phthalazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing novel phthalazine derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(propan-2-yl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . Additionally, the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins like p53 and caspase 3 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-(propan-2-yl)phthalazin-1-amine include:

    Azelastin: An antihistamine with a phthalazine core.

    Vatalanib: A VEGFR inhibitor used in cancer therapy.

    Hydralazine: An antihypertensive agent with a phthalazine structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and isopropyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other phthalazine derivatives.

Properties

IUPAC Name

4-chloro-N-propan-2-ylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-11-9-6-4-3-5-8(9)10(12)14-15-11/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAOZIKTKCDDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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